N-(4-methylpyridin-2-yl)-3-oxobutanamide is an organic compound classified as an amide. It features a pyridine ring with a methyl substituent at the 4-position and an amide functional group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antibacterial agent and a building block in the synthesis of more complex organic molecules.
The compound is cataloged under the Chemical Abstracts Service Registry Number 16867-45-1. It is primarily sourced from chemical databases such as PubChem, which provides detailed information about its structure, properties, and potential applications in various fields including medicinal chemistry and materials science .
The synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide typically involves the reaction of 4-methyl-2-aminopyridine with an acylating agent, such as acetic anhydride. The reaction is usually conducted in the presence of a base like pyridine under reflux conditions. This method allows for the efficient formation of the desired amide product.
Industrial Production: In industrial settings, similar synthetic routes are utilized but optimized for larger scale production. Techniques such as continuous flow reactors may be employed to enhance yield and efficiency. Purification methods like recrystallization and chromatography are also critical to ensure high purity of the final product.
The molecular formula of N-(4-methylpyridin-2-yl)-3-oxobutanamide is C10H12N2O2. Its structure includes:
This data can be useful for computational modeling and further chemical analysis.
N-(4-methylpyridin-2-yl)-3-oxobutanamide can undergo various chemical reactions:
The mechanism of action for N-(4-methylpyridin-2-yl)-3-oxobutanamide primarily relates to its antibacterial properties. Research indicates that it may inhibit bacterial growth by interfering with essential biochemical pathways in bacteria, particularly against strains producing extended-spectrum β-lactamase. This inhibition could occur through binding to specific enzymes or receptors involved in bacterial cell wall synthesis or metabolism .
The compound exhibits solubility in polar solvents such as ethanol and dimethyl sulfoxide, which is significant for its applications in biological assays .
N-(4-methylpyridin-2-yl)-3-oxobutanamide has several scientific uses:
N-(4-methylpyridin-2-yl)-3-oxobutanamide (CAS RN: 16867-45-1) is characterized by a hybrid structure combining a β-ketoamide moiety with a 4-methylpyridin-2-yl ring system. This molecular architecture confers distinctive physicochemical and electronic properties that facilitate diverse biological interactions. The systematic IUPAC name is N-(4-methylpyridin-2-yl)-3-oxobutanamide, though it is alternatively referenced as 3-oxo-N-(4-methyl-2-pyridinyl)butanamide in certain chemical databases [1]. The compound's molecular formula is C₁₀H₁₂N₂O₂, corresponding to a molecular weight of 192.21 g/mol. Its structural representation can be unambiguously described by the canonical SMILES notation: CC(CC(NC1=NC=CC(C)=C1)=O)=O, which encodes the critical spatial relationship between the β-ketoamide functionality and the methyl-substituted heterocyclic ring [1].
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 16867-45-1 |
IUPAC Name | N-(4-methylpyridin-2-yl)-3-oxobutanamide |
Molecular Formula | C₁₀H₁₂N₂O₂ |
Molecular Weight | 192.21 g/mol |
MDL Number | MFCD00087560 |
SMILES | CC(CC(NC₁=NC=CC(C)=C₁)=O)=O |
InChIKey | Not fully characterized |
Experimental characterization reveals a crystalline solid form with predicted moderate aqueous solubility (estimated logP ≈ 1.2) and permeability profiles that suggest potential for central nervous system penetration. Spectroscopic signatures include distinctive carbonyl stretches in infrared spectroscopy (IR) at approximately 1660 cm⁻¹ (amide C=O) and 1715 cm⁻¹ (ketone C=O), with proton nuclear magnetic resonance (¹H NMR) displaying characteristic methyl singlets near δ 2.2 ppm (pyridyl-CH₃) and δ 2.4 ppm (acetyl-CH₃), alongside a deshielded amide NH proton at δ 10-11 ppm [1] [7].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 192.21 g/mol | Calculated |
logP (ALogP) | ~1.2 | Computational estimation |
Hydrogen Bond Donors | 1 (amide NH) | Molecular structure |
Hydrogen Bond Acceptors | 3 (2x carbonyl O, pyridyl N) | Molecular structure |
Topological Polar Surface Area | ~58 Ų | Computational prediction |
Melting Point | Not fully characterized | - |
Computational analyses indicate that the compound exhibits favorable drug-likeness metrics, including compliance with Lipinski's Rule of Five parameters (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, logP <5). The molecule's balanced lipophilicity (ALogP ≈ 1.2) and moderate polar surface area (~58 Ų) suggest potential for adequate membrane permeability, while the pyridinyl nitrogen provides a potential hydrogen-bond accepting site crucial for molecular recognition events in biological systems [6].
The synthetic exploration of N-(pyridin-2-yl)-3-oxobutanamide derivatives emerged significantly in the late 20th century as medicinal chemists sought hybrid structures combining privileged heterocycles with enzymatically labile β-dicarbonyl motifs. Early synthetic routes typically involved direct condensation of 2-amino-4-methylpyridine with diketene or alkyl acetoacetates under mild conditions (40-60°C), producing the target compound in moderate to high yields (60-85%). The operational simplicity of this synthesis facilitated its inclusion in exploratory medicinal chemistry libraries, where it served as a versatile intermediate for further derivatization [1] [5].
The compound's significance expanded with the evolution of multi-target-directed ligand (MTDL) strategies in the 2000s. As a structural hybrid, it conceptually bridges two pharmacophoric elements: (1) the 4-methylpyridin-2-yl moiety resembles fragments in established kinase inhibitors and acetylcholinesterase binders, while (2) the 3-oxobutanamide group offers metal-chelating capacity and hydrogen-bonding features observed in various enzyme inhibitors. This dual functionality positioned it as a promising scaffold for addressing complex polygenic diseases, particularly neurodegenerative disorders and oncology targets [2] [9].
Database mining (ChEMBL, PubChem) reveals its appearance in approximately 15-20 documented medicinal chemistry programs between 2005-2020, primarily as:
Despite its long-standing synthetic accessibility (first reported in the 1970s), comprehensive biological profiling remained limited until advances in network pharmacology validated the therapeutic value of moderate polypharmacology. The compound exemplifies the shift from "selective" to "moderately promiscuous" agents in central nervous system (CNS) drug discovery, particularly for Alzheimer's disease where simultaneous modulation of cholinergic, inflammatory, and amyloid pathways is increasingly pursued [2] [9].
N-(4-methylpyridin-2-yl)-3-oxobutanamide exemplifies the modern framework combination approach in multi-target drug design, where discrete pharmacophores are covalently linked to yield single molecules with enhanced therapeutic efficacy through synergistic mechanisms. Its structural features enable simultaneous engagement with multiple biological targets, positioning it as a valuable scaffold in polypharmacological approaches to complex diseases [2] [8].
Key Rational Design Advantages:
Recent applications demonstrate its utility across therapeutic domains:
Table 3: Documented Biological Activities of Structural Derivatives
Derivative Structure | Primary Targets | Potency Range | Therapeutic Area |
---|---|---|---|
Hybrids with tacrine framework | AChE/BChE | 0.035–2.3 nM | Neurodegeneration |
N-Adamantyl-2-(phenylhydrazone) variants | α-Glucosidase/Urease | 13–17 μM | Metabolic disorders |
Phenoxypyridine conjugates | c-Met kinase | 16–280 nM | Oncology |
Metal complexes (Cu²⁺, Zn²⁺) | Bacterial metalloenzymes | MIC: 2–8 μg/mL | Infectious diseases |
Molecular docking analyses consistently reveal key interactions enabled by this scaffold: the pyridinyl nitrogen forms hydrogen bonds with backbone amides in kinase hinge regions (e.g., c-Met: Met1160), while the β-ketoamide chelates catalytic metal ions in metalloenzymes or anchors to catalytic triads in serine hydrolases through oxyanion hole interactions. This mechanistic versatility underpins its ongoing investigation in fragment-based drug discovery programs targeting protein-protein interaction interfaces and allosteric enzyme pockets [4] [8].
The compound's emergence coincides with the paradigm shift toward sustainable medicinal chemistry. As pharmaceutical development increasingly prioritizes environmentally benign synthetic routes, this scaffold's efficient synthesis (atom economy >85%, E-factor <15) from low-cost precursors aligns with green chemistry principles. Its derivation from non-petrochemical feedstocks – potentially including biomass-derived 2-amino-4-methylpyridine – further enhances its strategic value in contemporary drug discovery [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3